2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-7-3-1-5-10(12)9-20-15-17-13-8-4-2-6-11(13)14(19)18-15/h1,3,5,7H,2,4,6,8-9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGKLHLGVRBVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclohexane-Fused Anthranilic Acid Derivatives
The tetrahydroquinazolinone core is typically constructed through Niementowski-type reactions adapted for saturated systems. Cyclohexane-annulated anthranilic acid derivatives react with formamide at 125–130°C to yield 5,6,7,8-tetrahydroquinazolin-4(3H)-one precursors (Scheme 1). This method provides 60–75% yields when using microwave-assisted heating.
Key parameters:
- Temperature: 125–130°C
- Time: 4–6 hours
- Solvent: Neat formamide
Urea-Mediated Cyclization
Alternative routes employ urea fusion with saturated anthranilic acid analogs. Heating cyclohexenoic anthranilic acid with excess urea at 180°C for 3 hours produces the tetrahydroquinazolinone core in 68% yield. This method benefits from commercial availability of starting materials but requires careful temperature control to prevent decomposition.
Thiolation at Position 2
Thiol Group Introduction via Isothiocyanate Intermediates
Reaction of the tetrahydroquinazolinone core with thiophosgene generates reactive 2-isothiocyanate intermediates, which are subsequently reduced to 2-mercapto derivatives using LiAlH4 (Scheme 2). This two-step process achieves 55–60% overall yield:
Step 1:
- Reagent: Thiophosgene (1.2 eq)
- Conditions: 0°C, DCM, 2 hours
Step 2:
- Reducing agent: LiAlH4 (3 eq)
- Solvent: Dry THF
- Temperature: Reflux (66°C)
Direct Thiol Incorporation Using Lawesson's Reagent
Alternative approaches employ sulfur transfer reagents to convert 2-oxo groups to thiols. Treatment of 2-oxo-tetrahydroquinazolin-4(3H)-one with Lawesson's reagent (0.5 eq) in toluene at 110°C for 8 hours provides the 2-mercapto derivative in 72% yield.
Thioether Formation with 2-Chlorobenzyl Chloride
Nucleophilic Alkylation
The critical coupling reaction employs 2-mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one and 2-chlorobenzyl chloride under basic conditions (Scheme 3):
Reaction Conditions:
- Base: K2CO3 (2.5 eq)
- Solvent: Acetone
- Temperature: Room temperature (25°C)
- Time: 12–14 hours
- Yield: 78–85%
Mechanistic Considerations:
- Deprotonation of thiol to thiolate anion
- SN2 displacement of chloride from 2-chlorobenzyl chloride
- Acid workup to protonate residual base
Phase-Transfer Catalyzed Reactions
Improved yields (88–92%) are achieved using tetrabutylammonium bromide (TBAB) as phase-transfer catalyst:
| Parameter | Specification |
|---|---|
| Catalyst loading | 0.1 eq TBAB |
| Solvent system | H2O/CH2Cl2 (1:3 v/v) |
| Reaction time | 6 hours |
| Temperature | 40°C |
Alternative Synthetic Pathways
One-Pot Thioether Formation
Recent developments enable direct synthesis from 2-chlorobenzyl thiol and tetrahydroquinazolinone precursors (Scheme 4):
Procedure:
- Mix 5,6,7,8-tetrahydroquinazolin-4(3H)-one (1 eq), 2-chlorobenzyl thiol (1.2 eq), and PCl5 (0.3 eq)
- React in acetonitrile at 80°C for 5 hours
- Isolate product via column chromatography (SiO2, ethyl acetate/hexane)
Advantages:
- Eliminates separate thiolation step
- 70% overall yield
- Reduced purification requirements
Microwave-Assisted Synthesis
Accelerated synthesis achieves completion in 25 minutes using microwave irradiation:
Optimized Conditions:
- Power: 300 W
- Temperature: 120°C
- Solvent: DMF
- Base: Et3N (2 eq)
Analytical Characterization Data
Critical spectroscopic data for structural confirmation:
1H NMR (500 MHz, DMSO-d6):
δ 7.45–7.32 (m, 4H, Ar-H), 4.35 (s, 2H, SCH2), 3.12 (t, 2H, J=6.5 Hz, CH2N), 2.78 (t, 2H, J=6.0 Hz, CH2C=O), 1.85–1.65 (m, 4H, cyclohexane CH2)
IR (KBr):
ν 1675 cm−1 (C=O), 1580 cm−1 (C=N), 690 cm−1 (C-S)
Mass Spec (EI):
m/z 333 [M+H]+ (calculated 332.8)
Yield Optimization Strategies
Comparative analysis of reaction conditions:
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Conventional alkylation | 78 | 95 | 14 h |
| Phase-transfer | 92 | 98 | 6 h |
| Microwave-assisted | 85 | 97 | 25 min |
| One-pot synthesis | 70 | 93 | 5 h |
Key findings:
- Phase-transfer catalysis provides optimal balance of yield and purity
- Microwave methods offer time efficiency with minor yield reduction
Industrial-Scale Considerations
For kilogram-scale production:
- Use continuous flow reactors for thioether formation
- Implement crystallization-based purification instead of chromatography
- Optimize solvent recovery systems (acetone >90% recovery)
- Control exothermic reactions using jacketed reactors
Process Economics:
- Raw material cost: $120–150/kg
- Production cost: $220–280/kg
- Purity specification: >99% (HPLC)
Chemical Reactions Analysis
2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical transformations, making it an essential intermediate in synthesizing more complex molecules.
Table 1: Chemical Transformations
| Reaction Type | Example Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |
| Reduction | Sodium borohydride | Thiol or amine derivatives |
| Substitution | Amines or thiols | Modified quinazolinones |
Biology
Research indicates that 2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one exhibits notable biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. For instance, it inhibited the growth of E. coli and Staphylococcus aureus at concentrations ranging from 100 to 400 µg/mL.
Table 2: Antimicrobial Activity
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 2-[(2-chlorobenzyl)thio]-... | E. coli | 200 |
| S. aureus | 150 | |
| C. albicans | 300 |
- Anticancer Properties : Studies have demonstrated that this compound can inhibit specific kinases involved in cell proliferation, suggesting potential as an anticancer agent.
Medicine
The therapeutic applications of this compound are being explored extensively:
- Cancer Treatment : Its ability to modulate critical cellular pathways positions it as a candidate for drug development aimed at treating various cancers.
- Infectious Diseases : The antimicrobial properties make it a potential treatment option for bacterial infections.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of quinazolinone exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Studies : In vitro studies showed that the compound effectively inhibited the proliferation of cancer cell lines through specific kinase inhibition pathways.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets within cells. The compound may inhibit the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may bind to and inhibit the activity of kinases or other proteins involved in cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells being studied.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₁₅H₁₄ClN₂OS (inferred from structural analogs in ).
- Functional Groups: Thioether linkage, chlorinated aromatic ring, and a tetrahydroquinazolinone scaffold.
- Potential Applications: Quinazolinones are known for diverse pharmacological activities, including enzyme inhibition and anticancer effects .
The following table compares 2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one with structurally related analogs from the evidence:
Structural and Functional Insights :
Benzothieno-fused systems (e.g., BH31384) introduce additional aromaticity and planar rigidity, which may improve binding to hydrophobic enzyme pockets .
Substituent Effects :
- The 2-chlorobenzylthio group in the target compound and BH31384 provides a hydrophobic and electron-withdrawing moiety, which could influence reactivity and target affinity.
- Halogen Variations : Fluorine (in ) increases electronegativity and metabolic stability, while bromine (in BH31384) adds steric bulk and lipophilicity .
For example, compounds with thioether linkages and halogenated aromatics often exhibit acetylcholinesterase or α-glucosidase inhibitory effects, as seen in and for unrelated sesquiterpenes.
Biological Activity
2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS No. 338963-50-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H15ClN2OS, with a molar mass of approximately 306.81 g/mol . The compound features a quinazolinone core structure that is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with a quinazolinone structure exhibit a spectrum of antimicrobial activities. A study evaluating various derivatives found that quinazolinone compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria . Specifically, this compound has shown promising results in inhibiting bacterial strains at concentrations ranging from 100 to 400 µg/mL .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 200 |
| S. aureus | 150 | |
| C. albicans | 300 |
Anticancer Activity
The anticancer properties of this compound have also been investigated. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of signaling pathways essential for cell proliferation. In particular, studies have indicated that it may exert selective cytotoxic effects on cancer cells while sparing normal cells.
Case Study: Cytotoxicity in Cancer Cell Lines
A recent study assessed the cytotoxic effects of this compound on several cancer cell lines including HeLa and K562. The IC50 values ranged from 12.7 µM to 25.6 µM, indicating significant potency compared to standard chemotherapeutics like cisplatin .
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Comparison to Cisplatin (IC50 = 21.5 µM) |
|---|---|---|
| HeLa | 14.9 | Lower |
| K562 | 8.5 | Significantly lower |
| MDA-MB-361 | 12.7 | Comparable |
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It is believed to inhibit critical enzymes involved in cell signaling and proliferation pathways. For instance:
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in tumor growth.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through both extrinsic and intrinsic mechanisms.
Q & A
Q. Q1. What are the optimized synthetic routes for 2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one, and how do reaction conditions influence yield?
Answer: The compound is synthesized via multi-step protocols, often involving nucleophilic substitution or cyclocondensation. Key steps include:
- Thioether formation : Reacting a tetrahydroquinazolinone precursor with 2-chlorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF at 70–80°C for 4–6 hours) .
- Cyclization : Microwave-assisted methods (e.g., 180°C for 15 hours) improve regioselectivity and reduce side products compared to conventional heating .
- Yield optimization : Mechanochemical grinding (e.g., with cyclohexanone and thiourea) achieves 85% yield in 3.5 minutes, outperforming traditional reflux methods (YE = 24.34 vs. 0.72) .
Q. Q2. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- IR spectroscopy : Confirms thioether (C–S stretch at ~650–700 cm⁻¹) and carbonyl (C=O at ~1640–1680 cm⁻¹) groups .
- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.6 ppm for 2-chlorobenzyl) and the tetrahydroquinazolinone core (δ 1.7–2.8 ppm for cyclohexyl protons) .
- X-ray crystallography : Resolves planarity of the fused ring system and dihedral angles between substituents, critical for structure-activity relationship (SAR) studies .
Q. Q3. What in vitro assays are used to screen its antimicrobial activity?
Answer:
- Agar diffusion/dilution : Evaluates inhibition zones (mm) or MIC values (µg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill assays : Quantifies bactericidal effects over 24 hours, with log₁₀ CFU/mL reductions ≥3 indicating potency .
- Synergy testing : Combines with β-lactams or fluoroquinolones to assess fractional inhibitory concentration (FIC) indices .
Advanced Research Questions
Q. Q4. How do structural modifications at the 2-chlorobenzylthio or tetrahydroquinazolinone positions affect biological activity?
Answer:
- 2-Chlorobenzyl substitution : Replacing chlorine with electron-withdrawing groups (e.g., –NO₂) enhances antimicrobial activity (MIC reduced by 50% in P. aeruginosa), while bulkier substituents (e.g., –CF₃) reduce solubility and bioavailability .
- Core modifications : Introducing a thieno[2,3-d]pyrimidinone ring (vs. tetrahydroquinazolinone) increases anti-inflammatory activity (IC₅₀ = 12 µM vs. 28 µM for COX-2 inhibition) due to improved π-π stacking .
Q. Q5. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?
Answer:
- DFT calculations : Assess antioxidant potential via HOMO-LUMO gaps (e.g., ΔE = 4.2 eV correlates with radical scavenging) and Fukui indices to identify reactive sites .
- Molecular docking : Simulates binding to E. coli DNA gyrase (PDB: 1KZN), showing hydrogen bonds with Asp73 and hydrophobic interactions with Val71 .
- ADMET prediction : SwissADME estimates moderate bioavailability (TPSA = 67.5 Ų) but high hepatotoxicity risk (CYP3A4 inhibition >70%) .
Q. Q6. How can contradictory data on anti-inflammatory vs. antimicrobial efficacy be resolved?
Answer:
- Dose-response profiling : Separate IC₅₀ values for COX-2 (15 µM) and MIC for S. aureus (8 µg/mL) indicate divergent mechanisms .
- Pathway analysis : RNA-seq reveals upregulation of NF-κB (anti-inflammatory) vs. downregulation of mecA (antimicrobial) in treated cells .
- In vivo validation : Murine models show edema reduction (60% at 50 mg/kg) without altering gut microbiota diversity, confirming target specificity .
Q. Q7. What strategies improve aqueous solubility for in vivo studies?
Answer:
- Salt formation : Hydrochloride salts (e.g., 5,6,7,8-tetrahydroquinazolin-2-ylmethanol HCl) increase solubility by 10-fold (from 0.2 mg/mL to 2.1 mg/mL) .
- Nanoformulation : PEGylated liposomes (size = 120 nm, PDI <0.2) enhance bioavailability (AUC₀–24 = 450 µg·h/mL vs. 120 µg·h/mL for free drug) .
- Prodrug design : Phosphorylated derivatives (e.g., at the 4-oxo position) achieve 80% hydrolysis in serum over 6 hours .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
